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molecular formula C12H14O2 B8553769 4-(1,1-Dimethyl-2-propynyloxy)anisole

4-(1,1-Dimethyl-2-propynyloxy)anisole

Cat. No. B8553769
M. Wt: 190.24 g/mol
InChI Key: XHHBCKKZCMYUIE-UHFFFAOYSA-N
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Patent
US07781483B2

Procedure details

To a solution of 4-methoxyphenol (15.0 g, 121 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 1). To a solution of 2-methyl-3-butyn-2-ol (11.7 g, 139 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling, the resulting mixture was stirred at 0° C. for 30 minutes, then trifluoroacetic anhydride (25.4 g, 121 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 2). Copper (I) chloride (36 mg, 0.36 mmol) was added to Solution 1, and then Solution 2 was added dropwise thereto over 15 minutes. Upon the conclusion of dropwise addition, the temperature was raised to room temperature, and the mixture was stirred overnight. Upon the completion of the reaction, an aqueous solution of ammonium chloride was added to the reaction solution, and the solvent was distilled off under a reduced pressure. An aqueous solution of 1 mol/L hydrochloric acid was added to the residue, the resulting mixture was extracted with ethyl acetate, the organic phase was washed once with an aqueous solution of 1 mol/L hydrochloric acid, twice with an aqueous solution of saturated sodium hydrogen carbonate and once with saturated sodium chloride solution. Then, the organic phase was dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was directly used for the subsequent reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Copper (I) chloride
Quantity
36 mg
Type
catalyst
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
23.9 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.7 g
Type
reactant
Reaction Step Five
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
25.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](O)=[CH:5][CH:4]=1.N12CCCNC1CCCC=C2.[CH3:21][C:22]([OH:26])([C:24]#[CH:25])[CH3:23].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl-].[NH4+]>C(#N)C.[Cu]Cl>[CH3:21][C:22]([CH3:23])([O:26][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:24]#[CH:25] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Copper (I) chloride
Quantity
36 mg
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
23.9 g
Type
reactant
Smiles
N12C=CCCCC2NCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
11.7 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
23.9 g
Type
reactant
Smiles
N12C=CCCCC2NCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
25.4 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Seven
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Upon the conclusion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous solution of 1 mol/L hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed once with an aqueous solution of 1 mol/L hydrochloric acid, twice with an aqueous solution of saturated sodium hydrogen carbonate and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was directly used for the subsequent reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C#C)(OC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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